Ruthenium(III) chloride trihydrate

Solubility Precursor Homogeneous Catalysis

Ruthenium(III) chloride trihydrate (RuCl3·3H2O, 98%) is the premier high-solubility ruthenium precursor, dissolving readily in water, ethanol, and acetone—unlike the insoluble anhydrous form. This trihydrate's high lability toward ligand substitution makes it superior to inert alternatives like Ru(acac)3 for synthesizing diverse Ru complexes. Its consistent trace-impurity profile ensures reproducible catalytic performance in C-H activation, oxidation, and hydrogen evolution. Choose this rigorously defined starting material to eliminate batch-to-batch variability in your research.

Molecular Formula Cl3H2ORu
Molecular Weight 225.4 g/mol
CAS No. 13815-94-6
Cat. No. B076067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(III) chloride trihydrate
CAS13815-94-6
Synonymsuthenium chloride
ruthenium chloride (RuCl2), 103Ru-labeled
ruthenium chloride (RuCl3)
ruthenium chloride (RuCl3), 103Ru-labeled
ruthenium chloride (RuCl3), 106Ru-labeled
ruthenium chloride (RuCl4), 103Ru-labeled
ruthenium chloride trihydrate
ruthenium trichloride
Molecular FormulaCl3H2ORu
Molecular Weight225.4 g/mol
Structural Identifiers
SMILESO.[Cl-].[Cl-].[Cl-].[Ru+3]
InChIInChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3
InChIKeyBIXNGBXQRRXPLM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium(III) Chloride Trihydrate RuCl3·3H2O: A Core Starting Material for Ruthenium Chemistry


Ruthenium(III) chloride trihydrate (CAS 13815-94-6), with the molecular formula RuCl3·3H2O, is a dark brown to black crystalline solid that serves as a fundamental precursor in ruthenium chemistry. It is the most commonly encountered form of ruthenium(III) chloride and is widely used as a versatile starting material for synthesizing a broad range of ruthenium complexes, catalysts, and nanomaterials [1]. The trihydrate form is characterized by its high solubility in water and polar organic solvents, a property that distinguishes it from the insoluble anhydrous form and is critical for its application in both homogeneous and heterogeneous catalysis [2].

Why RuCl3·3H2O Cannot Be Interchanged with Other Ruthenium Precursors


Generic substitution of ruthenium precursors without rigorous validation is a critical source of experimental irreproducibility. The specific hydration state, counter-ion, and trace impurity profile of a ruthenium compound profoundly influence its solubility, lability, and the resulting active catalytic species [1]. For example, the trihydrate's high solubility in water and polar solvents enables homogeneous catalysis that is impossible with the anhydrous form, while its lability towards ligand substitution differs markedly from more inert complexes like Ru(acac)3 [2]. Furthermore, variations in trace impurities (e.g., Pt, Pd) between different commercial sources of RuCl3·xH2O can lead to significant differences in the stability and catalytic performance of derived colloids, underscoring the need for a well-defined and consistently sourced starting material [3].

Quantitative Differentiation of RuCl3·3H2O: A Comparator-Based Evidence Guide


Solubility: RuCl3·3H2O vs. Anhydrous RuCl3

The trihydrate form of ruthenium(III) chloride (RuCl3·3H2O) is highly soluble in water and polar organic solvents, a property that is in stark contrast to the anhydrous form (RuCl3), which is insoluble [1]. This solubility is a prerequisite for many homogeneous catalytic applications and for the aqueous synthesis of ruthenium nanoparticles and complexes.

Solubility Precursor Homogeneous Catalysis

Solubility: RuCl3·3H2O vs. Anhydrous RuCl3 in Organic Solvents

Ruthenium(III) chloride trihydrate exhibits broad solubility in a range of polar organic solvents, including ethanol and acetone . In contrast, the anhydrous form is reported to be insoluble in ethanol [1]. This difference in solvent compatibility directly impacts the choice of reaction media in synthetic protocols.

Solubility Organic Synthesis Precursor

Catalyst Precursor: RuCl3·3H2O vs. Ru3(CO)12 in Nanocatalyst Synthesis

In the preparation of Ru nanoparticles supported on γ-Al2O3 for the sunlight-powered Sabatier reaction, catalysts derived from chemical reduction of RuCl3 displayed similar activity and selectivity to those prepared from Ru3(CO)12 [1]. This comparison demonstrates that the less toxic and easier-to-handle RuCl3 can be used to achieve comparable catalytic performance, offering a safer and more practical synthetic route.

Nanocatalyst Sabatier Reaction Precursor

Catalytic Activity: RuCl3·3H2O vs. Ru(acac)3 in Selective Isomerization

When used as precursors to prepare Ru/Al2O3 catalysts for the selective isomerization of linoleic acid to conjugated linoleic acid (CLA), the catalyst derived from ruthenium(III) acetylacetonate (Ru(acac)3) showed remarkably higher selectivity for the desired CLA isomers compared to the catalyst prepared from ruthenium(III) chloride trihydrate (RuCl3·3H2O) [1]. This indicates that for this specific reaction, the precursor choice is critical for achieving high selectivity, and RuCl3·3H2O is not the optimal choice.

Heterogeneous Catalysis Selectivity Isomerization

Catalytic Activity: RuCl3·3H2O vs. Other Ru Precursors in C-H Activation

Ruthenium(III) chloride hydrate (RuCl3·xH2O) is a viable catalyst for C-H arylation reactions. However, studies have shown that its performance can be significantly enhanced by the addition of specific amounts of a co-ligand, such as triphenylphosphine. For example, the optimal activity was achieved by adding two equivalents of triphenylphosphine relative to ruthenium, yielding a 63% product yield in a model reaction [1]. This is a class-level inference regarding the need for ligand optimization when using RuCl3 compared to pre-formed, ligand-containing catalysts.

C-H Activation Homogeneous Catalysis Arylation

Lability: RuCl3·3H2O vs. Ru(acac)3 in Ligand Substitution

A key differentiating factor in the utility of ruthenium precursors is their lability towards ligand substitution. RuCl3·3H2O is noted to be much more labile than ruthenium(III) acetylacetonate (Ru(acac)3) [1]. This higher lability makes the trihydrate a preferred starting material for the synthesis of a wide range of coordination complexes where facile ligand exchange is desired.

Lability Complex Synthesis Precursor

Optimized Application Scenarios for RuCl3·3H2O Based on Comparative Evidence


Synthesis of Ruthenium Nanoparticles and Single-Atom Catalysts

The high solubility of RuCl3·3H2O in water and polar solvents makes it an ideal precursor for synthesizing supported ruthenium nanoparticles and single-atom catalysts for applications like hydrogen evolution and nitrogen fixation . As demonstrated, this route achieves comparable catalytic performance to precursors like Ru3(CO)12 while avoiding its toxicity and volatility [1].

Homogeneous Catalysis in Aqueous and Polar Organic Media

Owing to its excellent solubility in water, ethanol, and acetone, RuCl3·3H2O is uniquely suited for homogeneous catalytic reactions in these media . This is a critical advantage over the insoluble anhydrous form and enables a wide range of oxidation and C-H functionalization reactions to be conducted in environmentally benign solvents [1].

Synthesis of Tunable Catalyst Platforms via Ligand Addition

RuCl3·3H2O serves as a versatile, tunable platform for C-H activation reactions. While active on its own, its performance can be significantly optimized by the addition of co-ligands such as phosphines, as evidenced by the 63% yield achieved in arylation with 2 equivalents of PPh3 . This flexibility allows researchers to tailor the catalytic system to specific substrates, a key advantage over pre-formed, less adaptable catalysts.

Precursor for Facile Synthesis of Coordination Complexes

The high lability of RuCl3·3H2O towards ligand substitution, especially when compared to more inert precursors like Ru(acac)3, makes it the preferred starting material for synthesizing a diverse library of ruthenium coordination complexes . This enables a more efficient and direct route to exploring structure-activity relationships in organometallic chemistry.

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